molecular formula C14H19NO B12094432 2-(Azepan-2-yl)-1-phenylethan-1-one

2-(Azepan-2-yl)-1-phenylethan-1-one

Cat. No.: B12094432
M. Wt: 217.31 g/mol
InChI Key: HDXWDSBVMJKQNQ-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-phenylethan-1-one is an organic compound characterized by the presence of an azepane ring attached to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-2-yl)-1-phenylethan-1-one typically involves the reaction of azepane with phenylacetyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in azepane attacks the carbonyl carbon of phenylacetyl chloride, forming the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and solvents that enhance the nucleophilicity of azepane can further improve the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in various substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds, etc.

Scientific Research Applications

Chemistry: 2-(Azepan-2-yl)-1-phenylethan-1-one is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine: The compound is explored for its potential use in developing drugs for neurological disorders due to its structural similarity to known bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-(Azepan-2-yl)-1-phenylethan-1-one exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

    2-(Piperidin-2-yl)-1-phenylethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(Morpholin-2-yl)-1-phenylethan-1-one: Contains a morpholine ring, offering different electronic and steric properties.

    2-(Pyrrolidin-2-yl)-1-phenylethan-1-one: Features a pyrrolidine ring, leading to different reactivity and biological activity.

Uniqueness: 2-(Azepan-2-yl)-1-phenylethan-1-one is unique due to the presence of the seven-membered azepane ring, which imparts distinct steric and electronic characteristics compared to its five- and six-membered counterparts. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(azepan-2-yl)-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13/h1,3-4,7-8,13,15H,2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXWDSBVMJKQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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